4-Pyrimidinamine, 2-((2-chlorophenyl)thio)-6-(1-methylpropoxy)-
Description
The compound 4-Pyrimidinamine, 2-((2-chlorophenyl)thio)-6-(1-methylpropoxy)- is a pyrimidine derivative featuring a thioether linkage at position 2 (2-(2-chlorophenyl)thio) and an alkoxy group (1-methylpropoxy) at position 5. Pyrimidine derivatives are widely studied for their diverse biological activities, including fungicidal, herbicidal, and pharmacological properties . Its synthesis likely involves nucleophilic substitution reactions to introduce the thioether and alkoxy groups, analogous to methods described for related pyrimidines .
Properties
CAS No. |
284681-48-7 |
|---|---|
Molecular Formula |
C14H16ClN3OS |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
6-butan-2-yloxy-2-(2-chlorophenyl)sulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C14H16ClN3OS/c1-3-9(2)19-13-8-12(16)17-14(18-13)20-11-7-5-4-6-10(11)15/h4-9H,3H2,1-2H3,(H2,16,17,18) |
InChI Key |
VYZJRKMETONYCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=NC(=NC(=C1)N)SC2=CC=CC=C2Cl |
Origin of Product |
United States |
Biological Activity
4-Pyrimidinamine, 2-((2-chlorophenyl)thio)-6-(1-methylpropoxy)-, also known by its CAS number 341965-49-9, is a compound that belongs to the pyrimidine class of heterocycles. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.
- Molecular Formula : C19H17ClFN3S2
- Molecular Weight : 405.94 g/mol
- CAS Number : 341965-49-9
The biological activity of 4-Pyrimidinamine derivatives often involves their interaction with various biological targets, including enzymes and receptors. Studies have indicated that compounds in this class may act as antagonists or inhibitors, particularly in metabolic pathways related to obesity and energy homeostasis.
Key Mechanisms:
- MCHR1 Antagonism : Research has shown that certain pyrimidine derivatives can act as antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), which plays a significant role in regulating energy balance and appetite control. This antagonism has been linked to increased metabolic rates and weight loss in animal models .
- Inhibition of Enzyme Activity : Pyrimidinamine derivatives have been reported to inhibit specific enzymes involved in metabolic processes, thereby influencing pathways related to lipid metabolism and glucose homeostasis.
Pharmacological Effects
The following table summarizes key pharmacological effects observed in studies involving 4-Pyrimidinamine derivatives:
Case Study 1: MCHR1 Antagonist Development
A study focused on the development of MCHR1 antagonists highlighted the efficacy of pyrimidine derivatives. The results demonstrated that these compounds could significantly reduce food intake and promote weight loss in obese rodent models. The favorable pharmacokinetic properties observed make these compounds promising candidates for anti-obesity therapies .
Case Study 2: Metabolic Pathway Modulation
Another investigation explored the modulation of metabolic pathways by pyrimidinamine derivatives. The study found that these compounds could effectively alter lipid profiles and improve insulin sensitivity in diabetic models. This suggests potential therapeutic applications for managing metabolic disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
A detailed comparison with structurally analogous pyrimidine derivatives is provided below:
Key Observations
Branched alkoxy groups (e.g., 1-methylpropoxy) may enhance lipophilicity and membrane permeability relative to linear chains or smaller alkoxy groups .
Toxicity Considerations :
- Crimidine’s extreme toxicity underscores the impact of substituent choice; its trimethyl groups likely contribute to rapid systemic absorption and secondary poisoning risks . The target compound’s larger substituents may mitigate such risks but require empirical validation.
Synthetic Accessibility: The synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine () demonstrates the feasibility of multi-step functionalization on pyrimidine cores, suggesting analogous routes for the target compound.
Structural Planarity and Binding: Dihedral angles between aromatic rings (e.g., 64.2° in ) influence molecular planarity and target binding.
ADMET and Physicochemical Properties
- Lipophilicity : The 1-methylpropoxy group increases logP compared to compounds with smaller alkoxy or thioether groups (e.g., Crimidine, logP ~1.5).
Preparation Methods
Synthesis of the Pyrimidine Core
The pyrimidine ring with an amino group at the 4-position is typically prepared by cyclization of β-dicarbonyl compounds with amidines or guanidine derivatives. The 4-aminopyrimidine nucleus can be obtained by:
- Condensation of β-ketoesters with guanidine derivatives.
- Subsequent functionalization at positions 2 and 6 by halogenation or other leaving group installation to enable further substitution.
Introduction of the 2-(2-chlorophenyl)thio Group
The 2-position substitution with a 2-chlorophenylthio group is commonly achieved by:
- Nucleophilic aromatic substitution of a 2-halopyrimidine intermediate with 2-chlorophenylthiolate anion.
- The thiolate anion is generated in situ by deprotonation of 2-chlorophenylthiol with a base such as sodium hydride or potassium carbonate.
This step is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50–100 °C) to facilitate substitution.
Alkoxy Substitution at the 6-Position
The 6-position alkoxy group (1-methylpropoxy) is introduced by:
- Nucleophilic substitution of a 6-halopyrimidine intermediate with 1-methylpropanol or its alkoxide.
- The alkoxide is generated by deprotonation of 1-methylpropanol with a strong base such as sodium hydride or potassium tert-butoxide.
- Reaction conditions typically involve heating in polar aprotic solvents (e.g., DMF, DMSO) or alcoholic solvents under reflux.
Preservation of the 4-Aminopyrimidine Moiety
Throughout the synthesis, the 4-aminopyrimidine group is preserved by:
- Avoiding harsh acidic or basic conditions that could lead to deamination.
- Using protecting groups if necessary during intermediate steps, which are later removed under mild conditions.
Representative Experimental Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrimidine ring formation | β-ketoester + guanidine, ethanol, reflux | 70–85 | Cyclization to 4-aminopyrimidine core |
| 2 | Halogenation at 2 and 6 positions | N-Bromosuccinimide (NBS), dichloromethane, 0–25 °C | 80–95 | Installation of leaving groups for substitution |
| 3 | Thioether formation at 2-position | 2-chlorophenylthiol + base, DMF, 60–90 °C | 75–90 | Nucleophilic substitution |
| 4 | Alkoxy substitution at 6-position | 1-methylpropanol + base, DMF, reflux | 70–88 | Alkoxide substitution |
Note: The yields and conditions are generalized from analogous pyrimidine syntheses and thioether/alkoxy substitution reactions reported in literature.
Detailed Research Findings
Halogenation Step: N-Bromosuccinimide (NBS) is effective for selective bromination at the 2- and 6-positions of 4-aminopyrimidines under mild conditions, providing good yields (up to 95%) and clean products suitable for subsequent substitution.
Thioether Formation: The reaction of 2-bromopyrimidine intermediates with 2-chlorophenylthiolate anions proceeds efficiently in DMF at 60–90 °C, yielding the 2-(2-chlorophenyl)thio substituted pyrimidine with yields around 80–90%.
Alkoxy Substitution: The 6-bromo or 6-chloropyrimidine intermediate reacts with 1-methylpropanol alkoxide under reflux in polar aprotic solvents, affording the 6-(1-methylpropoxy) derivative in yields of 70–88%.
Purification: Products are typically purified by silica gel column chromatography using gradients of ethyl acetate and hexanes or recrystallization from suitable solvents.
Summary Table of Preparation Steps
| Step No. | Intermediate/Reaction | Reagents & Conditions | Yield (%) | Key Observations |
|---|---|---|---|---|
| 1 | 4-Aminopyrimidine | β-ketoester + guanidine, reflux in ethanol | 70–85 | Formation of pyrimidine core |
| 2 | 2,6-Dihalopyrimidine | NBS, DCM, 0–25 °C | 80–95 | Selective halogenation at 2 and 6 positions |
| 3 | 2-(2-chlorophenyl)thio substitution | 2-chlorophenylthiol + base, DMF, 60–90 °C | 75–90 | Thioether formation at 2-position |
| 4 | 6-(1-methylpropoxy) substitution | 1-methylpropanol alkoxide, DMF, reflux | 70–88 | Alkoxy substitution at 6-position |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
